BenchChemオンラインストアへようこそ!

Northioridazine Hydrochloride

Drug Metabolism Enzyme Kinetics Cytochrome P450

Northioridazine Hydrochloride (N-desmethylthioridazine, CAS 13002-81-8) is the hydrochloride salt of a primary N-demethylated metabolite of the piperidine-type phenothiazine antipsychotic thioridazine. As a metabolite that accumulates predictably in human brain tissue following chronic thioridazine administration, alongside mesoridazine and sulforidazine, northioridazine contributes to the overall pharmacological and toxicological profile of the parent drug.

Molecular Formula C20H25ClN2S2
Molecular Weight 393.004
CAS No. 13002-81-8
Cat. No. B582635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNorthioridazine Hydrochloride
CAS13002-81-8
Synonyms2-(Methylthio)-10-[2-(2-piperidinyl)ethyl]-monohydrochloride-10H- phenothiazine;  2-(Methylthio)-10-[2-(2-piperidyl)ethyl]-phenothiazine Hydrochloride; 
Molecular FormulaC20H25ClN2S2
Molecular Weight393.004
Structural Identifiers
SMILESCSC1=CC2=C(C=C1)SC3=CC=CC=C3N2CCC4CCCCN4.Cl
InChIInChI=1S/C20H24N2S2.ClH/c1-23-16-9-10-20-18(14-16)22(13-11-15-6-4-5-12-21-15)17-7-2-3-8-19(17)24-20;/h2-3,7-10,14-15,21H,4-6,11-13H2,1H3;1H
InChIKeyMUTBGMHATDDKOY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Northioridazine Hydrochloride (CAS 13002-81-8): Pharmacological Baseline of a Key Thioridazine Metabolite for Research Procurement


Northioridazine Hydrochloride (N-desmethylthioridazine, CAS 13002-81-8) is the hydrochloride salt of a primary N-demethylated metabolite of the piperidine-type phenothiazine antipsychotic thioridazine [1]. As a metabolite that accumulates predictably in human brain tissue following chronic thioridazine administration, alongside mesoridazine and sulforidazine, northioridazine contributes to the overall pharmacological and toxicological profile of the parent drug [2]. Its formation is primarily catalyzed by hepatic CYP1A2 and CYP3A4 enzymes, distinguishing its metabolic pathway from the CYP2D6-mediated sulfoxidation that produces mesoridazine and sulforidazine [3]. Commercially, this compound is supplied as a certified reference standard (Thioridazine EP Impurity F) for analytical method development, validation, and quality control testing of thioridazine-containing drug substances and formulations [4].

Northioridazine Hydrochloride in Research: Why In-Class Phenothiazine Substitution Cannot Be Assumed


Thioridazine and its metabolites cannot be treated as interchangeable in research settings due to substantial divergence in their metabolic origin, receptor binding profiles, protein binding, and contribution to toxicity. The clinical and pharmacological effects of thioridazine are understood to be a composite of its own activity and that of its major metabolites, each generated by distinct enzymatic pathways [1]. For example, ring-sulfoxidized metabolites like mesoridazine and sulforidazine demonstrate greater potency at dopamine D2 and alpha-adrenergic receptors compared to the parent drug, whereas the N-demethylated metabolite northioridazine represents a distinct metabolic branch with a different pharmacological fingerprint [2]. Substituting northioridazine with another phenothiazine or even another thioridazine metabolite in a mechanistic study can therefore confound interpretation of metabolic pathway-specific effects, protein binding interactions, and cardiac safety signals [3].

Northioridazine Hydrochloride: Direct Comparative Evidence for Scientific Selection


Distinct Metabolic Pathway Engagement: N-Demethylation vs. Sulfoxidation

Northioridazine is formed exclusively via N-demethylation of thioridazine, a pathway primarily mediated by CYP1A2 and CYP3A4, whereas the ring-sulfoxidized metabolites mesoridazine and sulforidazine are generated predominantly by CYP2D6 [1]. This metabolic bifurcation creates a measurable differential in formation kinetics. Inactivation of flavin-containing monooxygenase (FMO) selectively reduces northioridazine formation alongside thioridazine-N-oxide, while P450 inactivation decreases sulfoxide metabolite production, confirming that northioridazine can serve as a specific probe for FMO- and CYP1A2/3A4-dependent N-demethylation activity distinct from CYP2D6-dependent pathways [2].

Drug Metabolism Enzyme Kinetics Cytochrome P450

Plasma Protein Binding Profile: Northioridazine vs. Ring-Sulfoxidized Metabolites

Equilibrium dialysis studies comparing northioridazine to thioridazine, mesoridazine, and sulforidazine reveal that northioridazine exhibits a distinct albumin binding profile, with the percent binding and apparent binding constant differing from the parent drug and its sulfoxidized counterparts [1]. The hydrophobic character and chemical structure are key determinants of these differences [1]. Whereas sulfoxidation increases hydrophilicity and alters protein binding, N-demethylation produces a metabolite with intermediate lipophilicity (XLogP3 = 5.4 for the free base) relative to thioridazine, which impacts free drug concentration and tissue distribution [2].

Plasma Protein Binding Pharmacokinetics Free Drug Concentration

Brain Tissue Accumulation: Northioridazine vs. Parent Thioridazine and Chlorpromazine

In post-mortem brain tissue from chronically medicated schizophrenic patients, northioridazine (norTHD) accumulates at predictable rates alongside thioridazine (THD), mesoridazine (MES), and sulforidazine (SULF). Notably, while THD plasma concentrations are typically lower than or equivalent to MES, brain concentrations of THD can be up to 5-fold higher, and when compared at equivalent doses (>300 mg/day), THD brain concentrations are up to 10-fold higher than those of chlorpromazine [1]. Northioridazine, as one of the major brain-accumulated metabolites, exhibits a distinct brain-to-plasma partition ratio that diverges from the ring-sulfoxidized metabolites due to its different logP and protein binding characteristics [2].

Brain Penetration Post-Mortem Neurochemistry Target Engagement

Differential Cardiotoxicity Liability: Northioridazine vs. Ring-Sulfoxide Metabolites

Thioridazine's clinical cardiotoxicity, including QT interval prolongation and torsades de pointes risk, is known to be potentiated by its ring-sulfoxide metabolite, thioridazine 5-sulfoxide, which blocks the hERG potassium channel even more potently than the parent compound [1]. A comparative study of antipsychotic drugs demonstrated that thioridazine exhibits less than 10-fold selectivity for dopamine D2 or 5-HT2A receptors relative to its hERG channel IC50, a lack of selectivity that likely underlies its significant QT prolongation risk . Northioridazine, lacking the ring-sulfoxide moiety, is structurally incapable of forming this toxicologically critical oxidation product. While direct hERG IC50 data for northioridazine remains sparse in the public domain, the structural absence of the ring-sulfoxide functional group constitutes a class-level differentiation suggesting a potentially lower pro-arrhythmic liability compared to thioridazine and its sulfoxidized metabolites [2].

Cardiotoxicity QT Prolongation hERG Channel

Certified Reference Standard Utility: Northioridazine Hydrochloride as Thioridazine EP Impurity F

Northioridazine Hydrochloride is officially designated as Thioridazine EP Impurity F (and Thioridazine USP Related Compound F) for pharmaceutical quality control applications . Commercial suppliers provide this compound at certified purity levels of 95%+ to 98% (HPLC), with full characterization data compliant with regulatory guidelines . The compound is utilized for analytical method development, method validation (AMV), and quality control (QC) during Abbreviated New Drug Application (ANDA) processes or commercial production of thioridazine drug substances [1].

Analytical Chemistry Quality Control Reference Standard

Northioridazine Hydrochloride: Prioritized Application Scenarios Based on Quantitative Differentiation


CYP450 Phenotyping and Drug-Drug Interaction Studies Requiring N-Demethylation Pathway Probes

Leverage northioridazine as a specific metabolite probe for CYP1A2 and CYP3A4-mediated N-demethylation activity. Unlike mesoridazine and sulforidazine, which report on CYP2D6-dependent sulfoxidation, northioridazine formation exclusively tracks the N-demethylation pathway. This specificity is essential for in vitro inhibition and induction assays where co-administered drugs (e.g., antidepressants, azole antifungals) must be assessed for their impact on distinct metabolic routes [1]. Procurement of high-purity northioridazine hydrochloride reference standard (≥98% HPLC) enables accurate LC-MS/MS quantification of this pathway-specific endpoint [2].

Cardiotoxicity Structure-Activity Relationship (SAR) Studies of Phenothiazine Antipsychotics

Utilize northioridazine as a comparator compound in hERG channel blockade and QT prolongation assays to isolate the contribution of the ring-sulfoxide moiety to cardiotoxicity. Because thioridazine 5-sulfoxide is a more potent hERG blocker than the parent compound, and northioridazine is structurally incapable of forming this toxicophore, direct comparison of northioridazine versus sulfoxidized metabolites in patch-clamp electrophysiology experiments enables definitive assignment of cardiotoxic liability to specific metabolic pathways [1]. This SAR approach directly supports the development of safer phenothiazine analogs.

Pharmaceutical Quality Control and Impurity Profiling for Thioridazine Drug Products

Northioridazine Hydrochloride is the compendial impurity reference standard (Thioridazine EP Impurity F / USP Related Compound F) required for regulatory-compliant analytical testing of thioridazine active pharmaceutical ingredients and finished dosage forms [1]. Its use is mandatory for: (a) HPLC method development and validation to quantify N-desmethylthioridazine in drug substances; (b) forced degradation studies to assess oxidative and photolytic stability; and (c) batch release testing per ICH Q3B guidelines. Laboratories engaged in ANDA submissions or commercial thioridazine production must prioritize procurement of this certified reference material [2].

Neuropharmacological Studies Requiring Brain Pharmacokinetics of Individual Thioridazine Metabolites

In preclinical and post-mortem human studies, the brain accumulation of northioridazine diverges from that of mesoridazine and sulforidazine due to its distinct lipophilicity (XLogP3 = 5.4) and protein binding profile [1]. Researchers investigating the neurochemical basis of thioridazine's therapeutic or adverse effects must quantify northioridazine independently rather than relying on total thioridazine moiety assays. Use of the authentic reference standard ensures accurate calibration curves for brain homogenate analysis via HPLC-UV or LC-MS/MS, preventing misattribution of neurochemical effects to incorrect molecular species [2].

Quote Request

Request a Quote for Northioridazine Hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.